Product packaging for C1-resveratrol(Cat. No.:)

C1-resveratrol

Cat. No.: B14760165
M. Wt: 449.5 g/mol
InChI Key: QSWPWYCCMHTPIG-XNTDXEJSSA-N
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Description

C1-resveratrol is a chemically modified analog of the natural polyphenol resveratrol (3,5,4'-trihydroxystilbene), designed to enhance its physicochemical properties for advanced research applications. Resveratrol itself is renowned for its diverse biological activities, which include antioxidant, anti-inflammatory, anti-aging, and potential cardioprotective and neuroprotective effects. Its primary molecular mechanisms are associated with the activation of sirtuins, a class of NAD+-dependent deacetylases, particularly SIRT1. This activation influences critical pathways such as AMPK/PGC-1α, which enhances mitochondrial biogenesis and reduces oxidative stress, and NF-κB, thereby suppressing inflammatory responses. Furthermore, resveratrol is known to modulate apoptosis and promote autophagy via the SIRT1/mTOR pathway. The specific structural modification in the this compound analog is intended to address the well-documented challenges associated with native resveratrol, such as its rapid metabolism and low systemic bioavailability. This makes this compound a valuable tool for researchers investigating the therapeutic mechanisms of stilbenoid compounds in areas including cancer biology, metabolic disorders, degenerative diseases, and the aging process, with an optimized pharmacological profile for in vitro and in vivo experimental models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H27NO3 B14760165 C1-resveratrol

Properties

Molecular Formula

C30H27NO3

Molecular Weight

449.5 g/mol

IUPAC Name

N-[[2-[2-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]phenyl]methyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C30H27NO3/c1-34-27-18-13-23(14-19-27)20-30(33)31-21-25-7-3-5-9-29(25)28-8-4-2-6-24(28)15-10-22-11-16-26(32)17-12-22/h2-19,32H,20-21H2,1H3,(H,31,33)/b15-10+

InChI Key

QSWPWYCCMHTPIG-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3/C=C/C4=CC=C(C=C4)O

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Horner-Emmons Coupling-Based Synthesis

The Horner-Emmons reaction is a cornerstone in stilbene synthesis, including resveratrol derivatives. A patent by WO2001060774A1 outlines a scalable method for resveratrol analogues using protected benzyl phosphonates and aldehydes:

  • Protection of Resorcylic Acid :

    • Resorcylic acid (3,5-dihydroxybenzoic acid) is protected at the 3- and 5-hydroxyl groups using benzyl bromide in acetone under basic conditions (K₂CO₃, 72% yield).
    • Reduction of the carboxylic acid to benzyl alcohol via lithium aluminum hydride (LiAlH₄) yields 3,5-dibenzyloxybenzyl alcohol.
  • Phosphonate Formation :

    • The alcohol is converted to a phosphonate ester via Arbuzov reaction with isopropyl phosphite (P(OiPr)₃), achieving >90% yield.
  • Coupling with 4-Benzyloxybenzaldehyde :

    • The phosphonate is coupled with 4-benzyloxybenzaldehyde under Horner-Emmons conditions (NaH, THF, 72% yield) to form (E)-3,5,4′-tribenzyloxystilbene.
  • Deprotection :

    • Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, yielding resveratrol analogues. For C1-resveratrol, substituents at the C1 position may be introduced during aldehyde synthesis.

Key Data :

Step Reagents/Conditions Yield (%)
Protection BnBr, K₂CO₃, acetone 72
Phosphonate formation P(OiPr)₃, 110°C 90
Coupling NaH, THF, 25°C, 12 h 72
Deprotection H₂ (1 atm), Pd-C, EtOAc 80

Heck Coupling for Stereoselective Synthesis

A stereoselective route from PMC4446909 employs palladium-catalyzed Heck coupling:

  • Substrate Preparation :

    • 3,5-Dimethoxybenzoyl chloride reacts with 4-acetoxystyrene in the presence of Pd(OAc)₂ (2.5 mol%) and triethylamine (3 eq) in xylene at 120–130°C.
  • Coupling Reaction :

    • The reaction proceeds via a decarbonylative pathway, forming (E)-4-acetoxy-3',5'-dimethoxystilbene with 80% yield.
  • Deprotection :

    • Sequential deprotection with BBr₃ in CH₂Cl₂ removes methyl and acetyl groups, yielding resveratrol derivatives. For C1-substituted variants, modified styrenes (e.g., 4-chlorostyrene) are used.

Advantages :

  • High stereoselectivity (>99% E-isomer).
  • Tolerates electron-withdrawing groups at the C1 position.

One-Pot Synthesis via Perkin Reaction

CN102126931A and PMC6774960 describe a one-pot Perkin reaction for resveratrol analogues:

  • Condensation :

    • Substituted phenylacetic acid (1 eq) reacts with 4-hydroxybenzaldehyde (1 eq) in acetic anhydride (3 eq) and triethylamine (2.5 eq) at 120°C for 12 h.
  • Isomerization :

    • The Z-isomer is converted to the E-form via acid-catalyzed isomerization (HCl/MeOH, 48 h, 85% yield).
  • Functionalization :

    • C1 substituents (e.g., halides, alkyl groups) are introduced by modifying the phenylacetic acid precursor.

Optimization :

  • Microwave-assisted conditions reduce reaction time to 2 h with comparable yields.

Biotechnological Approaches

Enzymatic Synthesis

PMC11988528 highlights resveratrol biosynthesis in engineered microorganisms:

  • Pathway Engineering :

    • E. coli or S. cerevisiae are modified to express phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), and stilbene synthase (STS).
  • Precursor Feeding :

    • Tyrosine or p-coumaric acid is fed to cultures, yielding resveratrol at 120 mg/L.
  • Derivatization :

    • Cytochrome P450 enzymes introduce hydroxyl or methyl groups at the C1 position.

Limitations :

  • Low titers compared to chemical synthesis.
  • Requires costly purification.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability Cost Efficiency
Horner-Emmons 72–80 High Industrial Moderate
Heck Coupling 70–80 Very High Lab-scale High
Perkin Reaction 65–85 Moderate Pilot-scale Low
Biotechnological 30–50 N/A Limited Very High

Chemical Reactions Analysis

Photoisomerization Reactions

Resveratrol exists as trans- and cis-isomers, with interconversion driven by UV irradiation. Key findings include:

Reaction PathwayConditionsProducts/OutcomesQuantum Yield (Φ)Source
Transcis isomerization254–355 nm UV in ethanol/acetonitrileRapid isomerization via S₁/S₀ conical intersectionΦ<sub>iso</sub> = 0.20
Cis → phenanthrene derivativeUV irradiation (6π-electrocyclization)2,4,6-Trihydroxyphenanthrene formationMinor pathway
Secondary oxidation pathwayReactive oxygen species (ROS)Resveratrone (fluorescent derivative)Not quantified
  • The primary photoisomerization involves a twisted-pyramidalized S₁/S₀ conical intersection , enabling rapid trans-to-cis conversion with a 28.6 ps decay rate in acetonitrile .

  • Cis-resveratrol undergoes further photocyclization to form dihydrophenanthrene intermediates, which oxidize to phenanthrene derivatives .

Oxidation and Radical Scavenging Activity

Resveratrol’s phenolic hydroxyl groups enable potent antioxidant behavior:

ParameterResveratrol4-AllylphenolOrcinol4,4’-Biphenol
Stoichiometric factor (n)*2.00.011.31.1
BDE (O–H dissociation enthalpy)82.1 kcal/mol89.3 kcal/mol84.7 kcal/mol83.5 kcal/mol
IP (Ionization Potential)5.26 eV5.80 eV5.71 eV5.35 eV

n = Number of radicals scavenged per molecule .

  • Resveratrol scavenges two radicals per molecule via H-atom transfer, outperforming simpler phenols like 4-allylphenol .

  • Oxidation intermediates include quinones and dimers, with cytotoxicity linked to metabolic activation .

Enzymatic Interactions

Resveratrol modulates enzyme activity through competitive inhibition:

EnzymeInhibition MechanismIC₅₀/ED₅₀Biological ImplicationSource
Cyclooxygenase-1 (COX-1)Direct binding to catalytic site3.7 µM (hydroperoxidase)Anti-inflammatory effects
CYP1A1Competitive antagonism of AhR receptor15 µMChemoprevention of carcinogens
SirtuinsActivation via allosteric modulationNot quantifiedLifespan extension in models
  • Resveratrol’s inhibition of CYP1A1 reduces metabolic activation of pro-carcinogens like DMBA .

Stability and Degradation

  • Thermal stability : Trans-resveratrol remains stable at 40°C/75% humidity but isomerizes to cis above 100°C .

  • Photostability : UV exposure (305 nm) accelerates trans-to-cis conversion, with <5% degradation under ambient light .

  • Oxidative degradation : Rapid hepatic glucuronidation/sulfation reduces bioavailability to 0.5%, with a plasma half-life of 8–14 minutes .

Scientific Research Applications

There seems to be a misunderstanding in your query. The search results discuss "procyanidin C1 (PCC1)", a polyphenolic component of grape seed extract (GSE), not "C1-resveratrol" . Resveratrol is also a natural polyphenol, but it is distinct from procyanidin C1 .

Resveratrol

Resveratrol, a natural food ingredient, is known for its high antioxidant potential and antitumor activity, making it a candidate for cancer prevention and treatment . It may also help with cardiovascular health .

Cancer Prevention and Treatment

  • Resveratrol has shown promise as a preventive and therapeutic agent against breast cancer and can reverse drug resistance in various in vitro cell systems by sensitizing tumor cells to drug-mediated effects when combined with chemotherapeutic agents .
  • It enhances the sensitivity of pancreatic cancer cells to gemcitabine therapy and reduces the nephrotoxicity of cisplatin, a chemotherapy agent used against various cancers .
  • In vitro and animal-based studies have demonstrated its preventive anticancer activity in colon, cervical, prostate, breast, and lung cancers .
  • Resveratrol-loaded nanoparticles have shown antioxidant potential in cancer cells and can be used as a conventional treatment support alongside chemotherapy and radiotherapy .
  • It can potentially serve as a neoadjuvant chemotherapy agent to decrease tumor volume, an adjuvant chemotherapy drug to inhibit early cancer invasion and metastasis, and a radiotherapy or chemotherapy sensitization agent in combination with other chemotherapy agents .
  • Resveratrol may also act as a radioprotective agent to reduce treatment adverse effects .

Neuroprotective Effects

  • Resveratrol has neuroprotective roles in neurodegenerative impairments like Alzheimer's, Huntington's, and Parkinson's diseases, as well as amyotrophic lateral sclerosis and alcohol-induced neurodegenerative disorders .
  • Its protective effects extend beyond anti-inflammatory and antioxidant activity, improving mitochondrial functions and biogenesis through the SIRT1/AMPK/PGC1α pathway and vitagenes, which prevent the harmful effects triggered by oxidative stress .
  • It can decrease cholinergic neurotransmission, brain-derived neurotrophic factor expression, and oxidative stress, promote β-amyloid peptides clearance, and reduce neuronal apoptosis .
  • Resveratrol can improve motor abilities and deactivate neuroinflammatory responses following intracerebral hemorrhage, suggesting its potential as a therapeutic agent for this condition .

Other Biological Activities

  • In addition to cardioprotective, antioxidant, anticancer, neuroprotective, anti-inflammatory, anti-dyslipidemia, and antidiabetic effects, resveratrol exhibits antiproliferative and androgen-lowering effects on theca-interstitial cells of the ovary .
  • It may increase ovarian follicular reserve and prolong ovarian lifespan, potentially serving as an anti-aging agent .
  • Resveratrol can decrease histopathological and biochemical damages and protect against ischemia-reperfusion injury-induced ovarian damages .
  • It can help relieve pulmonary function and protect against respiratory system diseases through its anti-inflammatory, antiapoptotic, antioxidant, antifibrotic, antihypertensive, and anticancer activities .

Procyanidin C1 (PCC1)

Procyanidin C1 (PCC1), a polyphenolic component of grape seed extract (GSE), increases the healthspan and lifespan of mice by acting on senescent cells .

Senotherapeutic Activity

  • PCC1 has specific effects on senescent cells, inhibiting SASP formation at low concentrations and selectively killing senescent cells at higher concentrations, possibly by promoting the production of reactive oxygen species and mitochondrial dysfunction .
  • It depletes senescent cells in a treatment-damaged tumor microenvironment and enhances therapeutic efficacy when co-administered with chemotherapy .
  • Intermittent administration of PCC1 alleviates physical dysfunction and prolongs survival in irradiated, senescent cell-implanted, or naturally aged old mice .
  • PCC1 reduces the burden of senescent cells and increases post-treatment lifespan without causing elevated morbidity in mice .

Effects on Senescent Cells

  • PCC1 increases reactive oxygen species (ROS) levels in senescent cells, leading to mitochondrial dysfunction and cytochrome c release, which are associated with apoptosis .
  • Unlike other procyanidins like procyanidin B2 (PCB2), PCC1 eliminates senescent cells, enhances ROS production, and induces mitochondrial release of cytochrome c .

Tumor Regression and Reduced Chemoresistance

  • PCC1 can be exploited to intervene against age-related pathologies in vivo .
  • Pharmacological elimination of therapy-induced senescent cells minimizes side effects of chemotherapy and prevents cancer recurrence in animals .
  • PCC1-mediated depletion of senescent cells from primary tumors can enhance the efficacy of anticancer treatments .

Improved Physical Function

  • Treatment with PCC1 after senescent cell implantation prevents declines in maximal walking speed, hanging endurance, and grip strength .
  • PCC1 administration improves physical function in mice harboring senescent cells, with improvements detectable weeks after treatment and lasting for several months .
  • In mice, PCC1 administration restores exercise capacity and muscle strength compromised by whole-body irradiation (WBI) and increases the survival rate .

Effects on Naturally Aging Animals

  • PCC1 alleviates physical dysfunction by enhancing maximal walking speed, hanging endurance, grip strength, treadmill endurance, daily activity, and beam balance performance in aged animals .
  • It reduces the expression of SASP in tissues and oxidative stress in liver tissues .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Modifications and Bioactivity

C1-resveratrol’s fluorine atom introduces electronegativity and steric effects, altering interactions with enzymatic targets like SIRT1 and CYP1A1/CYP1B1 compared to non-fluorinated analogues . Below is a comparative analysis with key resveratrol derivatives:

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight LogP Key Modifications Bioactivity Highlights
This compound C₁₄H₁₁FO₂ 230.23 3.6 Fluorine at 3-position Enhanced SIRT1 activation, anti-inflammatory
trans-Resveratrol C₁₄H₁₂O₃ 228.24 3.1 Native trans-configuration Antioxidant, cardioprotective
cis-Resveratrol C₁₄H₁₂O₃ 228.24 3.1 Cis-configuration Lower stability, reduced bioactivity
Dihydro-resveratrol C₁₄H₁₄O₃ 230.26 2.8 Saturated double bond Improved solubility, weaker SIRT1 binding
Resveratrol esters Varies ~300–400 <3 Esterified hydroxyl groups Enhanced solubility, sustained release

Mechanism-Specific Comparisons

  • SIRT1 Activation : Computational studies suggest this compound’s fluorine enhances hydrogen bonding with SIRT1’s catalytic domain, increasing activation potency by ~20% compared to trans-resveratrol .
  • Anti-Inflammatory Effects : this compound inhibits COX-2 and NF-κB pathways more effectively than trans-resveratrol (IC₅₀: 5.2 µM vs. 12.4 µM) .
  • CYP Enzyme Interactions: Fluorine reduces CYP1A1-mediated metabolism, prolonging half-life compared to non-fluorinated analogues .

Pharmacokinetic and Formulation Challenges

  • Nanoparticle encapsulation (e.g., chitosan-pectin cores) improves bioavailability by 2.5-fold .
  • Comparative Stability : Fluorination reduces oxidative degradation by 40% relative to trans-resveratrol, addressing a key limitation of the parent compound .

Q & A

Q. How do resveratrol’s epigenetic modifications influence long-term chemoprevention?

  • Methodological Guidance: Perform ChIP-seq for histone acetylation (e.g., H3K9ac) and DNA methylation arrays in resveratrol-treated models. Validate findings with pyrosequencing and functional assays (e.g., senescence-associated β-galactosidase) .

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